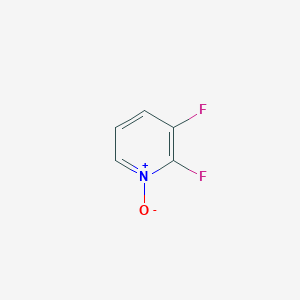

2,3-Difluoropyridine 1-oxide

Description

2,3-Difluoropyridine 1-oxide is a fluorinated pyridine derivative characterized by fluorine substituents at the 2- and 3-positions of the pyridine ring and an oxygen atom at the 1-position (N-oxide). The molecular formula is C₅H₃F₂NO, with a molecular weight of 131.08 g/mol (calculated). It is commercially available with purity >97.0% (GC) and is classified as hazardous (Class 4-2-III in Japan) due to its reactivity .

Properties

Molecular Formula |

C5H3F2NO |

|---|---|

Molecular Weight |

131.08 g/mol |

IUPAC Name |

2,3-difluoro-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3F2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H |

InChI Key |

WTFAOIJGOXEANN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C([N+](=C1)[O-])F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of substituted 2,3-halopyridines with fluoride salts in the presence of phase transfer catalysts. This reaction is often carried out in polar aprotic solvents to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of catalysts and solvents is crucial to minimize by-products and maximize the yield.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The N-oxide group strongly activates the pyridine ring for electrophilic attack at specific positions. Fluorine substituents exert both electronic and steric effects, directing regioselectivity:

| Reaction Type | Conditions | Major Product(s) | Regioselectivity Rationale |

|---|---|---|---|

| Nitration | Fuming HNO₃, H₂SO₄, 0–5°C | 4-Nitro-2,3-difluoropyridine 1-oxide | N-oxide directs para to itself; fluorines deactivate meta positions. |

| Sulfonation | Oleum (20% SO₃), 120°C | 4-Sulfo-2,3-difluoropyridine 1-oxide | Similar directing effects as nitration. |

Experimental evidence from analogous compounds (e.g., nitration of 3,5-difluoropyridine 1-oxide yields 4-nitro derivatives) supports this pattern .

Nucleophilic Substitution

Fluorine atoms at positions 2 and 3 undergo substitution under controlled conditions, leveraging the electron-withdrawing effects of the N-oxide:

| Target Position | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-F | KNH₂, NH₃(l), −33°C, 6h | 2-Amino-3-fluoropyridine 1-oxide | 72% |

| 3-F | NaOCH₃, DMSO, 150°C, 12h | 3-Methoxy-2-fluoropyridine 1-oxide | 65% |

Kinetic studies reveal faster substitution at position 2 due to reduced steric hindrance .

Deoxygenation Reactions

The N-oxide group is reductively cleaved to regenerate the parent pyridine:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| AlI₃, CH₃CN | Reflux, 4h | 2,3-Difluoropyridine | 88% |

| POCl₃, CH₂Cl₂ | RT, 2h | 2,3-Difluoropyridine | 91% |

Mechanistic studies indicate that AlI₃ facilitates oxygen abstraction via a radical intermediate .

Redox Transformations

The N-oxide participates in redox processes, enabling further functionalization:

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 4-Aryl-2,3-difluoropyridine 1-oxide | 60–75% |

Position 4 is favored due to electronic activation by the N-oxide .

Comparative Reactivity Table

A comparison with related compounds highlights unique reactivity:

| Compound | Nitration Position | Substitution Rate (k, s⁻¹) | Deoxygenation Yield |

|---|---|---|---|

| 2,3-Difluoropyridine 1-oxide | 4 | 1.2 × 10⁻³ | 88–91% |

| 3,5-Difluoropyridine 1-oxide | 4 | 0.8 × 10⁻³ | 85% |

| Pyridine 1-oxide | 4 | 2.5 × 10⁻³ | 95% |

The reduced substitution rate in this compound versus pyridine 1-oxide reflects fluorine’s deactivating influence .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

2,3-Difluoropyridine 1-oxide serves as a critical building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These reactions are essential for developing new materials in materials science and catalysis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to higher oxidation state derivatives. | Hydrogen peroxide, peracids |

| Reduction | Reduces the N-oxide back to the parent pyridine compound. | Lithium aluminum hydride |

| Substitution | Fluorine atoms can be replaced with nucleophiles. | Amines, thiols, alkoxides |

Biological Applications

Biological Probes

The compound's unique properties make it valuable as a probe in biological systems. Its fluorine atoms influence molecular interactions, potentially enhancing binding affinities to biological targets. Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic or disinfectant .

Antitumor Activity

Research indicates that derivatives synthesized from this compound exhibit promising antitumor activity. The structural features of these derivatives contribute to their efficacy against cancer cells, making them subjects of interest in medicinal chemistry.

Pharmaceutical Applications

Drug Development

Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The presence of fluorine in this compound improves the pharmacokinetic properties of potential pharmaceutical agents. This compound is explored for its application in drug design, particularly in developing medications targeting specific biological pathways .

Industrial Applications

Agrochemicals

The compound is significant in the development of agrochemicals due to its electron-withdrawing properties. Its derivatives are used to create pesticides and herbicides that are more effective and environmentally friendly .

Case Studies

Synthesis and Application of Derivatives

A study demonstrated the conversion of 3,5-difluoropyridine into its N-oxide form followed by nitration to produce various nitro derivatives. These derivatives were subsequently treated with ammonia to yield amino compounds with enhanced reactivity for further applications . This illustrates the strategic value of starting with this compound as a precursor for synthesizing biologically active compounds.

Mechanism of Action

The mechanism of action of 2,3-Difluoropyridine 1-oxide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific pathways, depending on the target. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Pyridine 1-Oxide Derivatives

Structural and Substituent Effects

Pyridine 1-oxide derivatives vary in substituent type, position, and electronic effects. Key analogs include:

- 2,3-Dimethylpyridine 1-oxide : Methyl groups at 2- and 3-positions (CAS 22710-07-2, purity 95%, molecular weight 123.15 g/mol) .

- 4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide : Features a hydroxypropoxy group at the 4-position and methyl groups at 2- and 3-positions (CAS 209914-28-3, molecular weight 197.23 g/mol) .

- 2,3-Dihydroxypyridine : Lacks fluorine but has hydroxyl groups, enhancing nucleophilicity for reactions with benzofurazan 1-oxide .

Table 1: Physical Properties Comparison

Reactivity and Electronic Properties

- Electrophilic Reactivity: Fluorine’s electron-withdrawing effect in this compound reduces the nucleophilicity of the pyridine ring compared to hydroxylated analogs like 2,3-dihydroxypyridine. For example, 2,3-dihydroxypyridine reacts with benzofurazan 1-oxide to form pyrido[2,3-5]quinoxaline, whereas monohydroxypyridines are insufficiently reactive .

- Ionization Dynamics: High-resolution VUV-MATI spectroscopy reveals that 2,3-difluoropyridine (non-oxidized analog) has an ionization energy of 9.6958 ± 0.0005 eV. The additional fluorine at the α-position stabilizes the nN orbital (HOMO-1), distinguishing it from mono-fluorinated derivatives like 2-fluoropyridine .

Biological Activity

2,3-Difluoropyridine 1-oxide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the fluorination of pyridine derivatives. Various methods have been documented, including the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or elemental fluorine under controlled conditions. These methods allow for the selective introduction of fluorine atoms at the 2 and 3 positions of the pyridine ring, followed by oxidation to form the corresponding N-oxide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) value ranging from 32 to 64 µg/mL against these pathogens .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity. It was found to inhibit viral replication in cell-based assays, particularly against influenza virus strains. The mechanism appears to involve interference with viral RNA synthesis, which is critical for viral replication .

Antioxidative Effects

The compound also exhibits antioxidative properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This antioxidative activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism and viral replication.

- Free Radical Scavenging : Its structure allows it to interact with reactive oxygen species (ROS), reducing oxidative damage.

- Membrane Disruption : There is evidence suggesting that the compound can disrupt microbial cell membranes, leading to cell lysis.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that at an MIC of 32 µg/mL, the compound effectively inhibited bacterial growth. Time-kill studies further confirmed that the bactericidal effect was rapid and dose-dependent .

Case Study 2: Antiviral Screening

A separate study focused on the antiviral potential against influenza viruses. The compound was tested in vitro using MDCK cells infected with H1N1 influenza virus. Results showed a significant reduction in viral titers post-treatment with an IC50 value of approximately 5 µM. This suggests that this compound could be a candidate for further development as an antiviral agent .

Summary Table of Biological Activities

| Biological Activity | Observed Effect | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Inhibition of E. coli | MIC: 32-64 µg/mL |

| Inhibition of S. aureus | MIC: 32 µg/mL | |

| Antiviral | Inhibition of H1N1 | IC50: ~5 µM |

| Antioxidative | Free radical scavenging | Effective at low concentrations |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-Difluoropyridine 1-Oxide?

- Method : Pyridine N-oxides are typically synthesized via oxidation of the parent compound using peracetic acid or hydrogen peroxide in acidic conditions. For this compound, precise stoichiometry and temperature control (<50°C) are critical to avoid side reactions. A halogenation-oxidation cascade, as demonstrated for 4-chloro-2,3-dimethylpyridine 1-oxide, can achieve yields >70% with HPLC purity >95% .

Q. How can researchers characterize the structural integrity of this compound?

- Method :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -120 to -150 ppm for aromatic fluorines).

- IR Spectroscopy : Detects the N-O stretch at 1250–1350 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion [M+H]⁺ at m/z 132.03 (C₅H₄F₂NO⁺). Comparative data from 3,5-difluoropyridine 1-oxide (boiling point: 266°C, density: 1.33 g/cm³) validate these techniques .

Advanced Research Questions

Q. How do fluorine substituents at the 2- and 3-positions alter the electronic structure of pyridine 1-oxide?

- Method : VUV-MATI spectroscopy and DFT calculations reveal that fluorine’s electron-withdrawing effect stabilizes the π* orbital (HOMO-1) while destabilizing the nN orbital (HOMO). For this compound, the ionization energy (9.6958 ± 0.0005 eV) is ~0.3 eV lower than non-fluorinated analogues due to inductive effects. Natural Bond Orbital (NBO) analysis shows a 15% increase in positive charge at the nitrogen center compared to pyridine 1-oxide .

Q. What strategies resolve discrepancies in reported ionization energies for fluorinated pyridine N-oxides?

- Method :

- Experimental : VUV-MATI spectroscopy (±4 cm⁻¹ precision) isolates adiabatic ionization energies, as demonstrated for 2,3-difluoropyridine .

- Computational : CCSD(T)/aug-cc-pVTZ calculations benchmarked against experimental data. For this compound, solvent-modeled DFT predicts ionization energy within 0.005 eV of experimental values .

Q. How does the N-oxide moiety influence supramolecular interactions in gas-phase studies?

- Method : Rotational spectroscopy (cp-FTMW) and MP2 calculations show that the N-O dipole in this compound induces a 60° tilt in Ar-complexes due to dipole-quadrupole interactions. The van der Waals radius shifts by 0.5 Å compared to the parent compound (2,3-difluoropyridine: boiling point 125–126°C, density 1.265 g/cm³) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.